2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Vue d'ensemble

Description

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, 2-oxo-2-(1-pyrrolidinyl)ethanol . This compound is characterized by the presence of a hydroxyl group and a pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid or its derivatives . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one can undergo oxidation to form a carbonyl group. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed under acidic conditions. This reaction converts the hydroxyl group into a ketone, yielding 2-Oxo-1-(pyrrolidin-1-yl)ethan-1-one .

Nucleophilic Addition

The carbonyl group participates in nucleophilic addition reactions with reagents such as Grignard reagents , organolithium compounds , or hydride donors (e.g., sodium borohydride (NaBH₄) ). For example, hydride reduction converts the ketone to the corresponding alcohol (2-Hydroxy-1-(pyrrolidin-1-yl)ethanol ) .

Substitution Reactions

The hydroxyl group or adjacent carbons can undergo substitution. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) may replace the hydroxyl group with halogens or alkyl groups. Additionally, the pyrrolidine ring’s nitrogen can participate in acylation reactions to form N-acyl derivatives .

Condensation Reactions

This compound forms cyclic derivatives via condensation. A notable example involves reaction with aliphatic amines (e.g., methylamine) in ethanol, leading to 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives . The mechanism includes acid-catalyzed imine formation, nucleophilic attack, and intramolecular cyclization .

Reduction Reactions

The ketone group is reduced to a secondary alcohol using LiAlH₄ or NaBH₄ , yielding 2-Hydroxy-1-(pyrrolidin-1-yl)ethanol . This reaction is critical for synthesizing alcohol derivatives for further functionalization .

Metal Complexation

The compound can coordinate with metal ions. For example, it forms a dimeric copper(II) complex with 3-hydroxyflavonolate ligands, demonstrating its role in coordination chemistry .

Ring-Closing Reactions

Intramolecular cyclization can occur, particularly when the compound interacts with Lewis acids (e.g., nickel perchlorate ) or undergoes lactamization. This process yields fused ring systems, such as benz[g]indolizidine derivatives .

Lactamization and Dealkoxycarbonylation

In synthetic routes involving donor–acceptor cyclopropanes, the compound participates in lactamization followed by dealkoxycarbonylation (removal of ester groups) to generate bioactive pyrrolidin-2-ones. This involves alkaline saponification and thermolysis .

Mechanistic Insights

-

Acid-Catalyzed Condensation : The reaction with aliphatic amines involves protonation of imine intermediates and nucleophilic attack by activated methylene groups, followed by intramolecular cyclization .

-

DFT Calculations : Studies on methylamine reactivity reveal that nucleophilic addition to the carbonyl group precedes cyclization, with ethanol as an optimal solvent .

-

Coordination Chemistry : The compound’s hydroxyl and pyrrolidine groups enable κ²-bonding with metal ions, influencing its applications in catalysis .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one exhibits significant pharmacological potential. It has been investigated for its role in developing selective estrogen receptor modulators (SERMs) and downregulators (SERDs). These compounds are crucial in the treatment of hormone-dependent cancers, particularly breast cancer. The structural similarity of this compound to steroidal frameworks enhances its relevance in drug design aimed at modulating estrogenic activity .

Case Studies

A notable case study involved the synthesis of a dimeric copper(II) complex using this compound as a ligand. The complex was characterized through various spectroscopic methods and displayed promising interactions with biological targets. This study highlights the compound's versatility in forming coordination complexes that can be further explored for therapeutic applications .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of polymers. Its hydroxyl and pyrrolidine functionalities allow for the formation of copolymers with enhanced mechanical properties and thermal stability. These materials can be applied in coatings, adhesives, and other industrial applications where durability is essential.

Nanocomposites

Recent studies have explored the incorporation of this compound into nanocomposite materials. The addition of this compound enhances the interfacial adhesion between the polymer matrix and nanoparticles, leading to improved electrical and mechanical properties. Such advancements are crucial for developing next-generation electronic devices and sensors .

Analytical Chemistry

Analytical Applications

The compound serves as an important reagent in analytical chemistry, particularly in chromatographic methods. Its ability to form stable complexes with metal ions makes it useful in detecting trace amounts of metals in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify the presence of this compound in various matrices .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Development of SERMs and SERDs for cancer treatment; coordination complexes with metal ions. |

| Materials Science | Used as a building block for polymers; enhances properties of nanocomposites. |

| Analytical Chemistry | Acts as a reagent for metal ion detection; utilized in HPLC methods for quantification. |

Mécanisme D'action

The mechanism of action of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-1-(1-pyrrolidinyl)ethanone: Similar in structure but may have different reactivity and applications.

2-(1H-pyrrol-1-yl)ethanamine: Another related compound with distinct chemical properties and uses.

Uniqueness

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Activité Biologique

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, also known as 2-hydroxy-1-pyrrolidin-1-ylethanone, is an organic compound with the molecular formula C6H11NO2. This compound features a hydroxyl group and a pyrrolidine ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

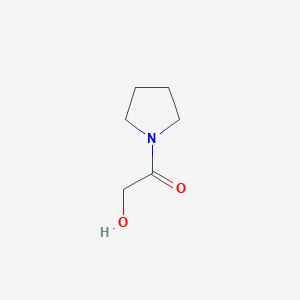

The structure of this compound can be represented as follows:

This compound contains:

- A hydroxyl group (-OH), which enhances its reactivity and solubility.

- A pyrrolidine ring , which is commonly found in various pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors. Research indicates that this compound can influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antidepressant Properties

Studies have shown that this compound exhibits significant antidepressant-like effects. Its structural components allow it to interact effectively with serotonin and dopamine receptors, which are critical targets for many antidepressant drugs. This interaction may enhance mood and cognitive functions .

Anticancer Activity

Recent research has explored the anticancer potential of derivatives of this compound. For instance, certain nitrogen-containing heterocyclic derivatives have demonstrated significant antiproliferative activity against cervical cancer cells (HeLa and SiHa) with IC50 values ranging from 6.52 to 7.88 μM . The presence of the pyrrolidine moiety appears to enhance the efficacy of these compounds in inhibiting tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that various pyrrolidine derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The hydroxyl group may play a role in enhancing the bioactivity of these derivatives.

Study on Anticancer Activity

A study conducted on several nitrogen-containing heterocyclic chalcone derivatives revealed that modifications involving pyrrolidine significantly improved their anticancer properties. Compound 6f , for example, exhibited substantial antiproliferative effects against cervical cancer cells while maintaining lower toxicity towards normal cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6f | 6.52 | HeLa |

| 6f | 7.88 | SiHa |

Study on Antimicrobial Activity

In another study assessing the antimicrobial efficacy of pyrrolidine derivatives, various compounds were tested against common bacterial strains. The results indicated that certain derivatives showed potent activity with inhibition zones reaching up to 24 mm against multiple strains .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Pyrrolidine Derivative A | 24 | Staphylococcus aureus |

| Pyrrolidine Derivative B | 22 | Escherichia coli |

Propriétés

IUPAC Name |

2-hydroxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-6(9)7-3-1-2-4-7/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGVUODVPQFWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.